molecular formula C28H29N3O4 B3045075 4-(1-(2-hydroxy-3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one CAS No. 1018125-68-2

4-(1-(2-hydroxy-3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B3045075
CAS No.: 1018125-68-2
M. Wt: 471.5
InChI Key: HVXKQOFRFGUVEJ-UHFFFAOYSA-N
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Description

This compound features a pyrrolidin-2-one core substituted with a benzimidazole moiety and aromatic groups. The benzimidazole is linked via a 2-hydroxy-3-(p-tolyloxy)propyl chain, while the pyrrolidinone nitrogen is bonded to a 2-methoxyphenyl group. However, direct pharmacological data for this compound are absent in the provided evidence, necessitating inferences from analogs.

Properties

IUPAC Name

4-[1-[2-hydroxy-3-(4-methylphenoxy)propyl]benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O4/c1-19-11-13-22(14-12-19)35-18-21(32)17-31-24-8-4-3-7-23(24)29-28(31)20-15-27(33)30(16-20)25-9-5-6-10-26(25)34-2/h3-14,20-21,32H,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXKQOFRFGUVEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701113714
Record name 4-[1-[2-Hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701113714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018125-68-2
Record name 4-[1-[2-Hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1018125-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[1-[2-Hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701113714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-(1-(2-hydroxy-3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a benzimidazole core, which is widely recognized for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C28H29N3O4
  • Molecular Weight : 471.5 g/mol
  • CAS Number : 1018125-68-2

The compound's biological activity is primarily attributed to its interaction with various molecular targets. The benzimidazole moiety is known to exhibit affinity for several receptors and enzymes, including:

  • Dopamine Receptors : It has been shown to act as an agonist for D3 dopamine receptors, indicating potential applications in treating neurological disorders .
  • Cyclooxygenase Enzymes : Similar compounds have demonstrated inhibition of COX-I and COX-II enzymes, which are critical in inflammatory pathways .

Pharmacological Studies

Recent studies have highlighted the pharmacological potential of this compound:

  • Dopamine Receptor Agonism :
    • The compound exhibits selective agonistic activity towards D3 dopamine receptors with an EC50 value indicating effective receptor binding and activation .
  • Anti-inflammatory Activity :
    • Compounds with similar structures have shown significant COX-II inhibitory activity, suggesting that this compound may also possess anti-inflammatory properties. For instance, related benzimidazole derivatives demonstrated IC50 values ranging from 0.52 to 22.25 μM against COX-II .
  • Anticancer Properties :
    • Benzimidazole derivatives are frequently studied for their anticancer potential due to their ability to induce apoptosis in cancer cells and inhibit tumor growth.

Study 1: Dopamine Receptor Activity

A study assessed the agonistic effects of various substituted phenyl groups on dopamine receptors. The 2-methoxyphenyl ether variant of the compound was found to be significantly more potent than its counterparts, with an EC50 value of 278 nM for D3 receptors . This indicates a promising direction for developing treatments for disorders such as schizophrenia or Parkinson's disease.

Study 2: Inhibition of COX Enzymes

In a comparative analysis of COX inhibitors, compounds structurally similar to the target compound were tested for their inhibitory effects on COX-I and COX-II enzymes. The most potent inhibitors exhibited IC50 values as low as 0.52 μM against COX-II, demonstrating significant anti-inflammatory potential . This suggests that the target compound may have similar efficacy.

Data Tables

Activity Type Target IC50/EC50 Value Reference
Dopamine AgonismD3 Receptor278 nM
COX-II InhibitionCOX-II0.52 μM
Anticancer ActivityVarious Cancer Cell LinesVaries

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares key structural and physicochemical properties of the target compound with analogs from the evidence:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound Pyrrolidin-2-one + Benzimidazole - 2-Hydroxy-3-(p-tolyloxy)propyl
- 2-Methoxyphenyl
~495 (estimated)* Hydrophilic hydroxy group; bulky p-tolyloxy and methoxyphenyl substituents
4-(1H-Benzo[d]imidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one () Pyrrolidin-2-one + Benzimidazole - 2-Methylphenyl (o-tolyl) 291.34 Simpler structure; lacks hydroxy and ether linkages
4-(1-(2-(2-Allylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one () Pyrrolidin-2-one + Benzimidazole - 2-(2-Allylphenoxy)ethyl
- 3-Methoxyphenyl
467.6 Allylphenoxy chain; methoxy at meta position
BMS-695735 () Benzimidazole + Pyridinone - Piperidin-4-yl/fluoropropyl
- Chloropyrazole
523.03 IGF-1R inhibitor; optimized for ADME properties
3-Hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-{4-[(3-methylbenzyl)oxy]benzoyl}-5-phenyl-1,5-dihydro-2H-pyrrol-2-one () Pyrrol-2-one + Imidazole - 3-(Imidazolyl)propyl
- 4-(3-Methylbenzyloxy)benzoyl
523.59 Hydroxy-pyrrolone; benzoyl and imidazole substituents

*Estimated based on molecular formula (C28H28N3O4).

Pharmacological and ADME Profiles

  • BMS-695735 (): Demonstrates improved aqueous solubility and reduced CYP3A4 inhibition compared to earlier analogs, enabling in vivo efficacy in xenograft models .
  • Target Compound : The hydroxy and ether groups may enhance solubility relative to but could increase metabolic liability (e.g., glucuronidation).

Stability and Commercial Viability

  • Compound : Discontinued, possibly due to stability issues or low demand .
  • Target Compound : The hydroxypropyl chain may introduce steric hindrance, affecting synthetic yield or stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-(2-hydroxy-3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
4-(1-(2-hydroxy-3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one

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